阿米卡星硫酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

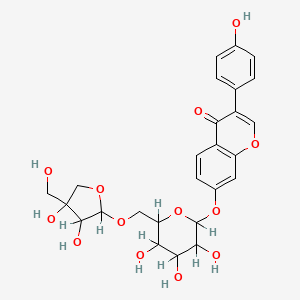

阿米卡星硫酸盐是一种半合成的氨基糖苷类抗生素,源自卡那霉素A。 它主要用于治疗由革兰氏阴性菌引起的严重细菌感染,包括铜绿假单胞菌、大肠杆菌和克雷伯菌属 。 阿米卡星硫酸盐以其对多重耐药菌株的有效性而闻名,通常通过静脉注射或肌肉注射给药 .

科学研究应用

阿米卡星硫酸盐在科学研究中有着广泛的应用:

化学: 用作研究氨基糖苷类抗生素及其化学性质的模型化合物。

生物学: 用于研究细菌耐药机制和开发新的抗生素.

作用机制

阿米卡星硫酸盐通过与细菌的30S核糖体亚基结合发挥作用,抑制蛋白质合成。 这种结合阻止了功能性蛋白质的形成,导致细菌细胞死亡 。 该化合物对革兰氏阴性菌特别有效,因为它能够穿透细菌细胞壁并到达其靶点 .

类似化合物:

卡那霉素: 阿米卡星的母体化合物。

庆大霉素: 另一种具有相似作用机制的氨基糖苷类抗生素。

妥布霉素: 用于治疗类似的细菌感染,但活性谱不同。

阿米卡星硫酸盐的独特性: 阿米卡星硫酸盐的独特性在于它对大多数氨基糖苷修饰酶具有抗性,使其对多重耐药菌株有效 。 这种特性使它与其他氨基糖苷类抗生素(如庆大霉素和妥布霉素)区分开来,后者更容易被酶降解 .

生化分析

Biochemical Properties

Amikacin sulfate interacts with bacterial 30S ribosomal subunits, interfering with mRNA binding and tRNA acceptor sites . This interaction disrupts normal protein synthesis, leading to the production of non-functional or toxic peptides . This mechanism of action is common to all aminoglycosides .

Cellular Effects

Amikacin sulfate exerts its effects on various types of cells by inhibiting protein synthesis, which eventually leads to stopping further bacterial growth . It is bactericidal in vitro against Gram-positive and Gram-negative bacteria . It binds to components of bacteria that produce important bacterial proteins, blocking protein synthesis .

Molecular Mechanism

The molecular mechanism of action of amikacin sulfate involves binding to bacterial 30S ribosomal subunits . This binding interferes with mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis and leading to the production of non-functional or toxic peptides .

Temporal Effects in Laboratory Settings

It is known that the drug is stable and does not degrade easily

Dosage Effects in Animal Models

The effects of amikacin sulfate vary with different dosages in animal models

Metabolic Pathways

Amikacin sulfate is mostly unmetabolized It does not appear to be involved in any specific metabolic pathways or interact with enzymes or cofactors

Transport and Distribution

Amikacin sulfate is transported and distributed within cells and tissues. It is known to cross the placenta and is only partially secreted in breast milk

Subcellular Localization

准备方法

合成路线和反应条件: 阿米卡星硫酸盐是通过在卡那霉素A的脱氧链霉胺部分的C-1氨基上用l-(-)-γ-氨基-α-羟基丁酰侧链酰化来合成的 。 该过程涉及制备30-50%的阿米卡星水溶液,使用硫酸将pH调节至0.1-0.5,然后加入乙醇使化合物结晶 .

工业生产方法: 在工业环境中,阿米卡星硫酸盐的生产方法是将阿米卡星溶解在水中,用硫酸调节pH,然后使用乙醇使化合物结晶。 结晶产物经过滤和干燥得到纯的阿米卡星硫酸盐 .

化学反应分析

反应类型: 阿米卡星硫酸盐会发生各种化学反应,包括酰化、氧化和取代。 酰化反应对其合成至关重要,其中l-(-)-γ-氨基-α-羟基丁酰侧链连接到脱氧链霉胺部分 .

常用试剂和条件:

酰化: 涉及使用酰化剂,例如乙酸酐。

氧化: 可以使用氧化剂进行,如过氧化氢。

取代: 涉及使用试剂(例如氢氧化钠)取代官能团。

主要形成的产物: 这些反应形成的主要产物是阿米卡星硫酸盐本身,它以硫酸盐的形式用于医疗应用 .

相似化合物的比较

Kanamycin: The parent compound from which amikacin is derived.

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

Tobramycin: Used to treat similar bacterial infections but has a different spectrum of activity.

Uniqueness of Amikacin Sulfate: Amikacin sulfate is unique due to its resistance to most aminoglycoside-modifying enzymes, making it effective against multidrug-resistant bacterial strains . This property sets it apart from other aminoglycosides like gentamicin and tobramycin, which are more susceptible to enzymatic degradation .

属性

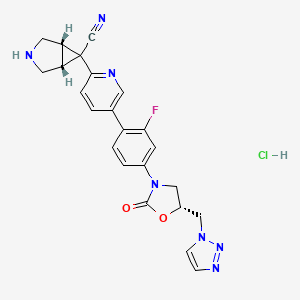

CAS 编号 |

39831-55-5 |

|---|---|

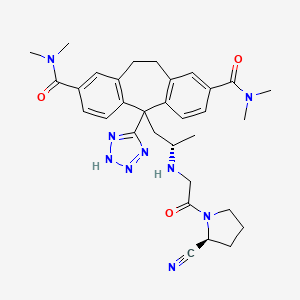

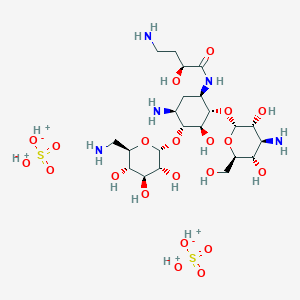

分子式 |

C22H47N5O21S2 |

分子量 |

781.8 g/mol |

IUPAC 名称 |

4-amino-N-[(1R,2R,3S,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |

InChI |

InChI=1S/C22H43N5O13.2H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;2*1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);2*(H2,1,2,3,4)/t6-,7+,8?,9+,10+,11-,12+,13-,14+,15-,16+,17-,18?,19+,21+,22+;;/m0../s1 |

InChI 键 |

FXKSEJFHKVNEFI-MZSVMMOASA-N |

SMILES |

[H+].[H+].[H+].[H+].C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |

手性 SMILES |

C1[C@H]([C@H]([C@H](C([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O |

规范 SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

外观 |

White to off-white crystalline powder. |

Key on ui other cas no. |

39831-55-5 |

Pictograms |

Corrosive; Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A.M.K Amikacin Amikacin Sulfate Amikacina Medical Amikacina Normon Amikafur Amikalem Amikason's Amikayect Amikin Amiklin Amukin BB K 8 BB K8 BB-K 8 BB-K8 BBK 8 BBK8 Biclin Biklin Gamikal Kanbine Medical, Amikacina Normon, Amikacina Oprad Sulfate, Amikacin Yectamid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。